1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid

Drug-Drug Interaction CYP3A4 Piperidine-4-carboxylic acid

Screening libraries often require electrophilic piperidine scaffolds, but common N-alkyl analogs risk CYP inhibition and lack covalent targeting handles. This fluorinated enaminone-piperidine-carboxylic acid solves two problems simultaneously. - **Lead safety:** Demonstrated low CYP3A4 inhibition (IC50 = 20,000 nM) - safer than typical piperidine-4-carboxylic acid motifs. - **Built-in warhead:** Trifluoromethyl enaminone acts as a Michael acceptor for cysteine protease or kinase covalent probe development without extra synthesis. - **Screening-ready:** Free carboxylic acid enables single-step amide/ester diversification; no corrosive deprotection needed.

Molecular Formula C10H12F3NO3
Molecular Weight 251.20 g/mol
Cat. No. B13713676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid
Molecular FormulaC10H12F3NO3
Molecular Weight251.20 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C=CC(=O)C(F)(F)F
InChIInChI=1S/C10H12F3NO3/c11-10(12,13)8(15)3-6-14-4-1-7(2-5-14)9(16)17/h3,6-7H,1-2,4-5H2,(H,16,17)
InChIKeyJWSHXVSYKMNMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Enaminone Piperidine-4-carboxylic Acid


1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid (CAS 379725-83-4) is a fluorinated enaminone derivative classified as a piperidine-4-carboxylic acid carrying a 4,4,4-trifluoro-3-oxobut-1-en-1-yl substituent at the piperidine nitrogen . Its structure integrates a trifluoromethyl (CF3) enone Michael acceptor, a piperidine heterocycle, and a free carboxylic acid handle within a single compact scaffold (MW 251.20) . The compound is primarily positioned as a versatile small molecule scaffold and building block for medicinal chemistry and pharmaceutical research .

Fluorinated Enaminone: Differentiation from Analogs


Generic substitution of piperidine-4-carboxylic acid building blocks is scientifically unsound because the 4,4,4-trifluoro-3-oxobut-1-en-1-yl enaminone side chain introduces a unique combination of electron-deficient Michael acceptor reactivity, CF3-mediated metabolic stability enhancement, and conjugation-dependent UV/fluorescent properties that simpler N-alkyl or N-acyl piperidine-4-carboxylic acids lack [1]. Even among close structural relatives—such as the pyrrolidine-2-carboxylic acid analog (proline scaffold, CAS 133992-80-0) or N-benzoyl piperidine-4-carboxylic acids—differences in ring size, carboxylic acid position, or enaminone substitution pattern fundamentally alter molecular recognition, synthetic tractability, and physicochemical profiles . The quantitative evidence below validates specific dimensions where this compound provides measurable differentiation.

Fluorinated Enaminone: Quantitative Evidence vs. Analogs


Low CYP3A4 Inhibition Risk

The target compound exhibits an IC50 of 20,000 nM against CYP3A4 in human liver microsomes, representing low inhibition liability. This stands in contrast to the potent CYP3A4 inhibition (IC50 = 2 nM) reported for structurally complex piperidine-4-carboxylic acid derivatives containing extended aromatic carboxamide substituents, such as CHEMBL222012, which are known clinical DDI perpetrators [1][2].

Drug-Drug Interaction CYP3A4 Piperidine-4-carboxylic acid ADME-Tox

Carbonic Anhydrase Inhibition Potential

Enaminone-based carboxylic acids, as a compound class, have been validated as non-classical carbonic anhydrase (hCA) inhibitors. In a comprehensive SAR study, structurally related carboxylic acid derivatives (series 5a–q, 7a–b, 12a–c) demonstrated differential inhibitory profiles across hCA isoforms I, II, IX, and XII, with structural rigidification and regioisomerism playing critical roles in potency and selectivity [1]. While the piperidine target compound was not directly tested in this study, its structural features—an enaminone conjugated system and a carboxylic acid zinc-binding group—align with the pharmacophore model for hCA inhibition, and ring-size expansion from pyrrolidine to piperidine (see Evidence Item 3) is expected to modulate isoform selectivity.

Carbonic Anhydrase Enaminone Carboxylic Acid Cancer

Piperidine vs. Pyrrolidine Scaffold

The target compound features a six-membered piperidine ring, whereas the commercially available analog 1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid (CAS 133992-80-0; MW 237.18) employs a five-membered proline-derived pyrrolidine ring . The piperidine scaffold provides a ~14 Da molecular weight increase (+6%), a shift in the carboxylic acid position (4- vs. 2-substitution), and altered conformational flexibility that influences target binding geometry. Piperidine-containing DPP-IV inhibitors, for example, show distinct SAR from pyrrolidine-based counterparts, with Ki values ranging several orders of magnitude depending on ring size and substitution pattern [1].

Scaffold Selection Piperidine Pyrrolidine Medicinal Chemistry

Trifluoromethyl Enaminone Reactivity for Covalent Probes

The trifluoromethyl enaminone moiety (N–C=C–C(=O)CF3) in the target compound presents a unique electrophilic warhead that combines the reactivity of an α,β-unsaturated carbonyl with the electron-withdrawing power of the CF3 group. This differentiates it from simpler N-substituted piperidine-4-carboxylic acids (e.g., N-acetyl, N-Boc, or N-benzoyl derivatives) that lack the enaminone conjugation and electrophilic character . In the broader enaminone literature, trifluoromethylated enaminones have been utilized as ligands for metal coordination and as reactive intermediates for cyclization, properties not achievable with non-fluorinated or non-enaminone piperidine carboxylic acids [1].

Covalent Inhibitor Trifluoromethyl Ketone Enaminone Serine Hydrolase

Direct Conjugation via Free Carboxylic Acid

The free carboxylic acid at the piperidine 4-position in the target compound enables direct amide coupling or esterification without requiring a deprotection step. This contrasts with N-Boc-piperidine-4-carboxylic acid, which requires acidic Boc deprotection (TFA or HCl/dioxane) prior to or after conjugation, and with ester-protected analogs that need saponification . For procurement, this eliminates an entire synthetic step and associated yield loss, quantifiable as a ~10–20% overall yield improvement in a typical three-step conjugate synthesis compared to orthogonally protected scaffolds [1].

Amide Coupling Bioconjugation Building Block Parallel Synthesis

Fluorinated Enaminone Application Scenarios


Low CYP3A4 Risk Drug Discovery

Programs screening for ADME-Tox liabilities can prioritize this compound as a piperidine-containing scaffold with demonstrated low CYP3A4 inhibition (IC50 = 20,000 nM in human liver microsomes) [1]. This is particularly relevant when lead series contain piperidine-4-carboxylic acid motifs that risk introducing potent CYP inhibition—this scaffold offers a structurally analogous but metabolically safer alternative for hit-to-lead optimization.

Covalent Drug Design with CF3 Warhead

The trifluoromethyl enaminone moiety provides an intrinsic electrophilic Michael acceptor suitable for reversible-covalent or irreversible-covalent target engagement [2]. Research programs targeting cysteine or serine proteases, or kinases with a non-catalytic cysteine, can exploit this built-in warhead to generate covalent probes without additional synthetic modification, differentiating it from non-electrophilic piperidine-4-carboxylic acid building blocks.

Carbonic Anhydrase Inhibitor Design

Based on class-level validation of enaminone-carboxylic acids as non-classical hCA inhibitors with nanomolar potency [3], this piperidine scaffold can serve as a core template for isoform-selectivity optimization. The carboxylic acid functions as a zinc-binding group, while the piperidine ring and enaminone substituent can be elaborated to achieve hCA IX/XII selectivity relevant to oncology applications.

Parallel Library Synthesis with Direct Conjugation

The free carboxylic acid on the piperidine ring enables direct, single-step amide or ester diversification in parallel synthesis workflows . For procurement managers building screening libraries, this eliminates deprotection steps and associated handling of corrosive reagents (TFA, HCl), reducing cycle times and improving reproducibility across library plates.

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